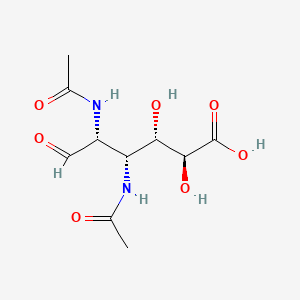
Ritodrina
Descripción general
Descripción
Ritodrine is a drug that belongs to the class of beta-adrenergic agonists, which are commonly used as tocolytics to prevent premature labor. It was first synthesized in the 1960s and has been used in clinical settings for several decades.
Aplicaciones Científicas De Investigación
Manejo del Trabajo de Parto Prematuro
La ritodrina se utiliza principalmente como un agente tocolítico para controlar el trabajo de parto prematuro. Actúa estimulando los receptores beta-2 adrenérgicos, lo que provoca una disminución de la concentración de calcio intracelular y la relajación del músculo liso uterino {svg_1}. Esta acción ayuda a reducir las contracciones uterinas prematuras, retrasando así el parto prematuro.
Investigación Genética en el Trabajo de Parto Prematuro
Se han realizado estudios para investigar los efectos de los polimorfismos del gen del receptor β2-adrenérgico en los resultados del tratamiento con this compound en mujeres embarazadas con trabajo de parto prematuro {svg_2}. La investigación en esta área puede ayudar a comprender las respuestas individuales a la this compound y potencialmente guiar los enfoques de medicina personalizada para el manejo del trabajo de parto prematuro.
Predicción de Eventos Adversos
La investigación también se ha centrado en las asociaciones de los polimorfismos de los genes GNAS y RGS con el riesgo de eventos adversos inducidos por this compound {svg_3}. Esto es crucial para desarrollar sistemas de puntuación de riesgo para identificar a los pacientes de alto riesgo y mejorar el perfil de seguridad de la terapia con this compound.
Versión Cefálica Externa (VCE)
Se ha estudiado la this compound por su eficacia y seguridad en los procedimientos de versión cefálica externa (VCE) {svg_4}. La VCE es un proceso mediante el cual un bebé en posición de nalgas se coloca en posición de cabeza hacia abajo antes de que comience el trabajo de parto, y las propiedades de relajación muscular de la this compound pueden mejorar las tasas de éxito de este procedimiento.
Mecanismo De Acción
Ritodrine is a medication primarily used to manage premature labor. It operates as a beta-2 adrenergic agonist, which means it interacts with beta-2 adrenergic receptors in the body . Here is a detailed overview of its mechanism of action:
Target of Action
Ritodrine primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus . By interacting with these receptors, Ritodrine can influence the contraction of the uterine smooth muscle .
Mode of Action
Ritodrine binds to the beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates an enzyme called adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases the concentration of intracellular calcium . This decrease in calcium concentration leads to a relaxation of the uterine smooth muscle, thereby reducing premature uterine contractions .
Biochemical Pathways
The primary biochemical pathway affected by Ritodrine involves the cAMP pathway . The activation of adenyl cyclase and the subsequent increase in cAMP levels are key steps in this pathway . The elevated cAMP levels lead to a decrease in intracellular calcium concentrations, which ultimately results in the relaxation of uterine smooth muscle .
Result of Action
The primary molecular effect of Ritodrine’s action is the decrease in intracellular calcium concentration . This decrease leads to the relaxation of uterine smooth muscle, which is the primary cellular effect . As a result, Ritodrine effectively decreases premature uterine contractions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ritodrine. For instance, genetic polymorphisms of the ADRB2 gene, which encodes the Beta-2 adrenergic receptor, could affect the therapy outcomes of Ritodrine in patients with preterm labor . .
Safety and Hazards
Ritodrine may be useful for the short-term prolongation of pregnancy, but the high incidence of adverse reactions means that administration should be limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ritodrine plays a significant role in biochemical reactions by interacting with beta-2 adrenergic receptors located at sympathetic neuroeffector junctions of many organs, including the uterus. When ritodrine binds to these receptors, it activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to a decrease in intracellular calcium concentration, resulting in the relaxation of uterine smooth muscle and a reduction in premature uterine contractions .
Cellular Effects
Ritodrine influences various cellular processes, particularly in uterine smooth muscle cells. By binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells, ritodrine activates adenyl cyclase, leading to an increase in cAMP levels. This cascade decreases intracellular calcium levels, which in turn reduces uterine contractions. Additionally, ritodrine’s effects on cAMP levels can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, ritodrine exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases cAMP levels. The elevated cAMP levels lead to a decrease in intracellular calcium concentration, resulting in the relaxation of uterine smooth muscle. This mechanism is crucial for reducing premature uterine contractions and managing premature labor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ritodrine can change over time. Ritodrine is known to have a relatively short half-life, with an elimination half-life of approximately 1.7 to 2.6 hours. This short half-life means that ritodrine’s effects can diminish relatively quickly, necessitating continuous or repeated administration to maintain its therapeutic effects. Studies have shown that ritodrine’s stability and degradation can impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of ritodrine can vary with different dosages in animal models. In studies involving pregnant animals, ritodrine has been shown to influence various physiological parameters, including heart rate and blood pressure. At higher doses, ritodrine can cause adverse effects such as increased heart rate and hyperglycemia. These dosage-dependent effects highlight the importance of careful dosage management to avoid potential toxic or adverse effects .
Metabolic Pathways
Ritodrine is metabolized primarily in the liver, where it undergoes hepatic metabolism. The metabolites of ritodrine are generally inactive, and the compound is eventually excreted from the body. The metabolic pathways of ritodrine involve interactions with enzymes such as catechol-O-methyl transferase (COMT), which plays a role in its breakdown. Understanding these metabolic pathways is crucial for optimizing ritodrine’s therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, ritodrine is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its protein binding capacity, which is approximately 56%. This protein binding affects ritodrine’s localization and accumulation within different tissues, impacting its overall efficacy and duration of action .
Subcellular Localization
Ritodrine’s subcellular localization is primarily at the plasma membrane, where it interacts with beta-2 adrenergic receptors. This localization is essential for its activity, as it allows ritodrine to effectively bind to its target receptors and exert its therapeutic effects. Additionally, post-translational modifications and targeting signals may play a role in directing ritodrine to specific cellular compartments, further influencing its function .
Propiedades
IUPAC Name |
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGROKTTNBUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860298 | |
| Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4635-27-2, 26652-09-5 | |
| Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ritodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)
![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)








![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)